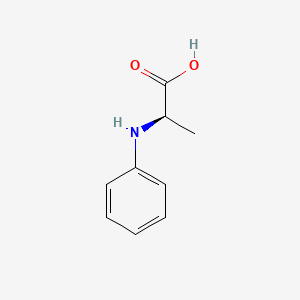
(2R)-2-anilinopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-anilinopropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an aniline group attached to the alpha carbon of propanoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-anilinopropanoic acid typically involves the reaction of aniline with a suitable alpha-halo acid or its derivative. One common method is the reaction of aniline with alpha-bromo propanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the aniline nitrogen attacks the electrophilic carbon of the alpha-halo acid, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale synthesis using similar reaction conditions as described above. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to minimize impurities and side reactions.
化学反応の分析
Types of Reactions
(2R)-2-anilinopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学的研究の応用
(2R)-2-anilinopropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of (2R)-2-anilinopropanoic acid involves its interaction with specific molecular targets and pathways. The aniline group can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially affecting their function. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2S)-2-anilinopropanoic acid: The enantiomer of (2R)-2-anilinopropanoic acid, differing only in the configuration at the alpha carbon.
2-phenylpropanoic acid: Similar structure but lacks the aniline group.
2-anilinobutanoic acid: Similar structure but with an additional carbon in the backbone.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both an aniline group and a carboxylic acid group. This combination of features allows it to participate in a wide range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
828-02-4 |
|---|---|
分子式 |
C9H11NO2 |
分子量 |
165.19 g/mol |
IUPAC名 |
(2R)-2-anilinopropanoic acid |
InChI |
InChI=1S/C9H11NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12)/t7-/m1/s1 |
InChIキー |
XWKAVQKJQBISOL-SSDOTTSWSA-N |
異性体SMILES |
C[C@H](C(=O)O)NC1=CC=CC=C1 |
正規SMILES |
CC(C(=O)O)NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]propan-1-amine](/img/structure/B15252083.png)
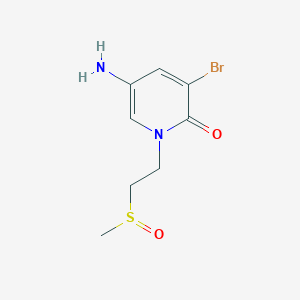
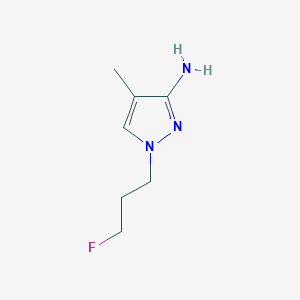
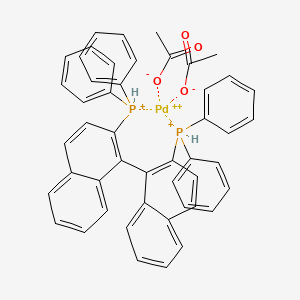
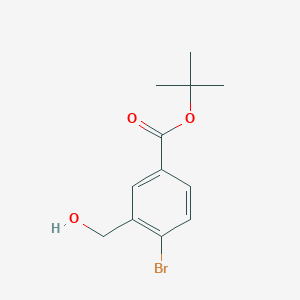
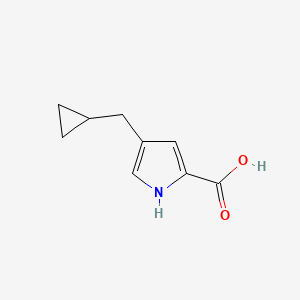
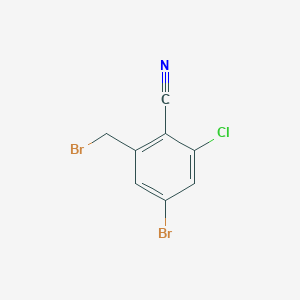
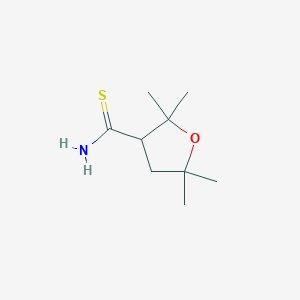
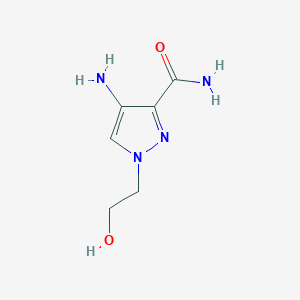

![3-(2-Aminoethyl)-5-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15252170.png)
![(1S,2S)-1-amino-2-({[(benzyloxy)carbonyl]amino}methyl)cyclopropanecarboxylic acid hydrochloride](/img/structure/B15252175.png)

